![molecular formula C22H17FN2O2 B405943 2-fluoro-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B405943.png)
2-fluoro-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a synthetic organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzooxazole Ring: The benzooxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminophenol and a carboxylic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Coupling Reaction: The final step involves coupling the fluorinated benzooxazole derivative with a benzamide precursor using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-fluoro-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzooxazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins, while the benzooxazole ring contributes to its stability and bioavailability. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: Shares the fluorine and methyl groups but lacks the benzooxazole ring.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluorine atom and a different aromatic ring structure.
2-Fluoro-5-methylbenzenesulfonyl chloride: Similar fluorine and methyl groups but with a sulfonyl chloride functional group.
Uniqueness
2-fluoro-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the combination of the fluorine atom, benzooxazole ring, and benzamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H17FN2O2 |
|---|---|
Molecular Weight |
360.4g/mol |
IUPAC Name |
2-fluoro-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H17FN2O2/c1-13-7-10-20-19(11-13)25-22(27-20)15-8-9-18(14(2)12-15)24-21(26)16-5-3-4-6-17(16)23/h3-12H,1-2H3,(H,24,26) |
InChI Key |
NORIIIRNINSWEB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4F)C |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


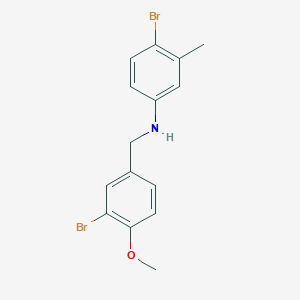
![N-(1-ADAMANTYL)-N-[(4-METHOXY-1-NAPHTHYL)METHYL]AMINE](/img/structure/B405865.png)
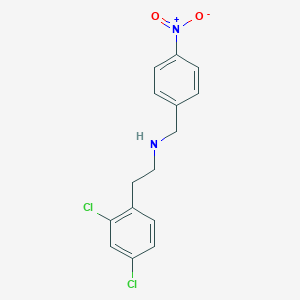
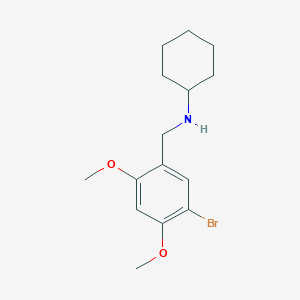
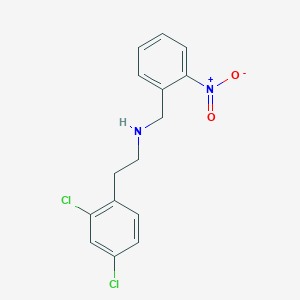
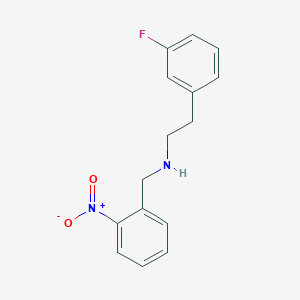
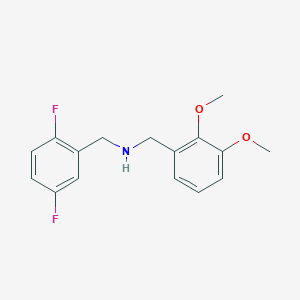
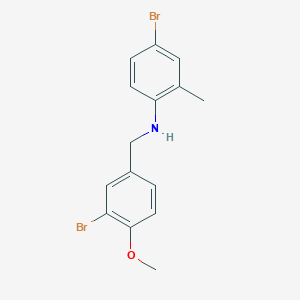
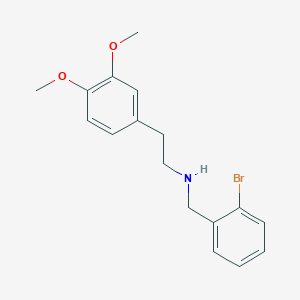
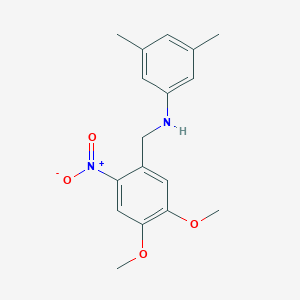
![N-[(4-methoxy-3-methylphenyl)methyl]adamantan-2-amine](/img/structure/B405878.png)

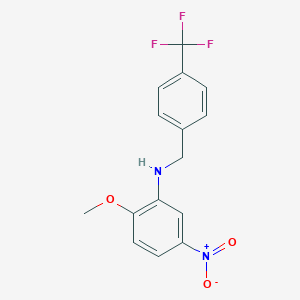
![[2-(2-Methoxy-phenyl)-ethyl]-(6-nitro-benzo[1,3]dioxol-5-ylmethyl)-amine](/img/structure/B405883.png)
